molecular formula C30H46O3 B13070905 KadcoccineacidD

KadcoccineacidD

Cat. No.: B13070905
M. Wt: 454.7 g/mol
InChI Key: SPXKYFQXGRBOHI-UJROETGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadcoccineacidD is a naturally occurring compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidD involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically subjected to ethanol extraction, followed by fractionation using chloroform . The chloroform fraction is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. the extraction and purification processes are being optimized to increase yield and purity. The use of advanced chromatographic techniques and scalable extraction methods are being explored to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

KadcoccineacidD has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of KadcoccineacidD involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), which are involved in metabolic and neurological processes . By inhibiting these enzymes, this compound exerts its therapeutic effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KadcoccineacidD is unique due to its specific molecular structure and the presence of distinct functional groups that contribute to its biological activities. Compared to other similar compounds, this compound exhibits a broader range of therapeutic effects and higher potency in inhibiting key enzymes involved in metabolic and neurological pathways.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(Z,6R)-6-[(3S,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26+,29+,30-/m1/s1

InChI Key

SPXKYFQXGRBOHI-UJROETGRSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

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